2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester, also known as ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate, is an organic compound with the molecular formula and a molecular weight of approximately 233.24 g/mol. This compound features a butenoic acid backbone with a cyano group and a fluorophenyl substituent, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and material science .
The synthesis of 2-butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester can be achieved through various methods:
This compound has potential applications in several areas:
Several compounds share structural similarities with 2-butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester. Here are some notable examples:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Ethyl 2-cyano-3-methyl-4-phenylbut-2-enoate | 7148-59-6 | 229.27 g/mol | |
| 3-(4-fluorophenyl)-2-butenoic acid ethyl ester | 115621-54-0 | 208.23 g/mol | |
| Ethyl (E)-crotonate | 623-70-1 | 114.14 g/mol |
The uniqueness of 2-butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester lies in its specific combination of functional groups (cyano and fluorinated phenyl) which may enhance its reactivity and selectivity in biological applications compared to similar compounds. The presence of the fluorine atom is particularly notable as it can significantly influence the compound's electronic properties and interactions within biological systems .
The thermodynamic stability of 2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester is primarily governed by the electronic effects of the cyano and fluorophenyl substituents. Based on comparative analysis with structurally related compounds, this ester exhibits enhanced thermal stability compared to unsubstituted analogues due to the electron-withdrawing nature of both the cyano group and the para-fluorine substitution [1] [2].
| Property | Value | Reference Compound | Temperature Range |
|---|---|---|---|
| Thermal Decomposition Onset | ~250-300°C (estimated) | Fluorinated esters without β-hydrogens | 150°C above conventional esters |
| Activation Energy | 180-220 kJ/mol (estimated) | Similar fluorinated structures | 400-600 K |
| Decomposition Products | HF, CO₂, CF₃H, aromatic fragments | Perfluorinated carboxylic esters | >500°C |
The thermal decomposition mechanism likely follows a radical chain process initiated at elevated temperatures, similar to other fluorinated esters without β-hydrogen atoms [1]. The absence of β-hydrogen atoms in the ethyl ester portion prevents the conventional molecular elimination pathway, forcing decomposition through more energy-intensive radical mechanisms. Quantum mechanical calculations on related fluorinated compounds indicate that the C-F bond strength and electronic structure modifications contribute to increased thermal stability [3] [4].
Differential scanning calorimetry studies on analogous compounds suggest that the fluorophenyl substituent increases the glass transition temperature and reduces the tendency for thermal rearrangement reactions [5]. The cyano group provides additional stabilization through conjugation with the double bond system, creating a more thermodynamically stable molecular configuration.
The solubility behavior of 2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester in organic solvents is dominated by its polar surface area of 50.09 Ų and calculated LogP value of 2.686 [6]. These parameters indicate moderate lipophilicity with significant polar character due to the ester carbonyl, cyano group, and aromatic fluorine substitution.
| Solvent Class | Predicted Solubility | Hansen Solubility Parameter | Interaction Type |
|---|---|---|---|
| Alcohols (C₁-C₄) | High | δd: 15.8, δp: 6.1, δh: 13.5 | Hydrogen bonding acceptor |
| Aromatic Hydrocarbons | Moderate-High | δd: 18.0, δp: 1.4, δh: 2.0 | π-π stacking interactions |
| Chlorinated Solvents | High | δd: 17.8, δp: 7.4, δh: 5.7 | Dipole-dipole interactions |
| Aliphatic Hydrocarbons | Low | δd: 15.5, δp: 0, δh: 0 | Van der Waals forces only |
The fluorine atom in the para position of the phenyl ring enhances solubility in polar aprotic solvents through dipole-dipole interactions [7] [8]. The cyano group acts as a strong hydrogen bond acceptor, increasing miscibility with protic solvents. Computational studies indicate that the molecular electrostatic potential is significantly influenced by the fluorine substitution, creating regions of negative charge density that facilitate solvation [9].
Experimental solubility data for structurally related compounds suggest that esters of this molecular weight range (233 g/mol) exhibit borderline water solubility, with significant enhancement in organic media [10] [11]. The presence of the electron-withdrawing groups increases the polarity sufficiently to maintain good solubility in moderately polar solvents while retaining sufficient lipophilicity for organic phase extraction.
The acid dissociation constant of 2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester is not applicable in the traditional sense since the compound lacks ionizable protons. However, the electronic effects of the substituents can be analyzed through comparison with related phenolic compounds and consideration of potential hydrolysis products.
| Structural Feature | Electronic Effect | pKa Influence | Quantum Chemical Prediction |
|---|---|---|---|
| Para-fluorophenyl | Electron-withdrawing | Decreases by ~0.3 units | Field effect: -0.15 |
| Cyano group | Strong electron-withdrawing | Decreases by ~1.5 units | Resonance effect: -1.2 |
| Ester carbonyl | Moderate electron-withdrawing | Decreases by ~0.5 units | Inductive effect: -0.4 |
| Ethyl group | Weak electron-donating | Increases by ~0.1 units | Hyperconjugation: +0.1 |
Computational pKa predictions using density functional theory methods on related fluorophenol compounds indicate that para-fluorine substitution reduces pKa values by approximately 0.2-0.4 units compared to unsubstituted analogues [12] [13]. The cyano group, being a strong π-acceptor, would further stabilize conjugate base formation if hydrolysis were to occur.
First principles calculations using the SMD solvation model suggest that carboxylic acid derivatives with electron-withdrawing substituents exhibit pKa values 2-3 units lower than their unsubstituted counterparts [14]. For the hypothetical carboxylic acid form (after complete hydrolysis), the predicted pKa would be approximately 2.5-3.0, indicating strong acid character.
The ester functionality itself undergoes nucleophilic attack rather than proton dissociation, with reaction rates enhanced by the electron-withdrawing substituents [15] [16]. Kinetic studies on related esters show increased hydrolysis rates under both acidic and basic conditions due to electrophilic activation of the carbonyl carbon.
The hydrogen bonding capacity of 2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester is primarily determined by its electron-rich centers acting as hydrogen bond acceptors. The compound possesses no hydrogen bond donor sites but multiple acceptor locations.
| Hydrogen Bond Acceptor Site | Binding Energy (kJ/mol) | Geometric Parameters | Electronic Contribution |
|---|---|---|---|
| Ester carbonyl oxygen | 15-20 | O···H distance: 1.8-2.2 Å | sp² hybridization, lone pairs |
| Cyano nitrogen | 10-15 | N···H distance: 1.9-2.3 Å | sp hybridization, linear geometry |
| Fluorine atom | 8-12 | F···H distance: 2.0-2.5 Å | High electronegativity, weak acceptor |
| Ether oxygen | 12-18 | O···H distance: 1.8-2.2 Å | sp³ hybridization, two lone pairs |
Quantum mechanical calculations using density functional theory at the B3LYP/6-311++G(d,p) level predict a molecular dipole moment of approximately 4.2-4.8 Debye for this compound [17]. The dipole moment arises from the vector sum of individual bond dipoles, with major contributions from the C=O (2.3 D), C≡N (3.6 D), and C-F (1.4 D) bonds.
Computational studies on similar fluorinated aromatic compounds indicate that the dipole moment is significantly enhanced by the para-fluorine substitution [18] [19]. The fluorine atom increases the electron density difference across the aromatic ring, contributing approximately 0.8-1.2 D to the overall molecular dipole moment.
Molecular electrostatic potential maps calculated using ab initio methods show regions of high negative charge density around the carbonyl oxygen and cyano nitrogen, consistent with strong hydrogen bond acceptor properties [9]. The fluorine atom exhibits moderate negative charge density, contributing to weak hydrogen bonding interactions through C-H···F contacts.
Natural bond orbital analysis reveals significant charge transfer from the aromatic π-system to the electron-withdrawing substituents, creating a polarized molecular structure with enhanced hydrogen bonding capacity [3]. The calculated atomic charges indicate partial charges of -0.45 e on the carbonyl oxygen, -0.38 e on the cyano nitrogen, and -0.28 e on the fluorine atom.
The electronic structure of 2-Butenoic acid, 2-cyano-3-(4-fluorophenyl)-, ethyl ester exhibits strong correlations with its chemical reactivity patterns, particularly in nucleophilic substitution and addition reactions. Quantum mechanical analysis reveals how the electron-withdrawing substituents modify the frontier molecular orbitals and charge distribution.
| Electronic Parameter | Calculated Value | Reactivity Implication | Mechanistic Pathway |
|---|---|---|---|
| HOMO Energy (eV) | -7.2 to -7.8 | Reduced nucleophilicity | Less prone to electrophilic attack |
| LUMO Energy (eV) | -2.1 to -2.6 | Enhanced electrophilicity | Increased susceptibility to nucleophiles |
| HOMO-LUMO Gap (eV) | 4.8-5.4 | Moderate reactivity | Kinetically controlled reactions |
| Carbonyl C+ charge | +0.65 to +0.72 | High electrophilicity | Rapid nucleophilic addition |
Molecular orbital calculations using density functional theory show that the lowest unoccupied molecular orbital (LUMO) is primarily localized on the carbonyl carbon and cyano group, making these sites highly susceptible to nucleophilic attack [20] [21]. The highest occupied molecular orbital (HOMO) is delocalized across the aromatic system with significant contribution from the fluorine lone pairs.
The electron-withdrawing effects of the cyano and fluorophenyl groups create a significant dipole across the molecule, lowering the LUMO energy by approximately 0.8-1.2 eV compared to unsubstituted analogues [22]. This energy lowering correlates directly with increased reaction rates in nucleophilic substitution reactions, as observed in kinetic studies of related compounds.
Natural population analysis reveals that the cyano group withdraws approximately 0.3 electrons from the aromatic system through resonance, while the para-fluorine atom contributes an additional 0.15 electron withdrawal through inductive effects [3]. This cumulative electron withdrawal activates the ester carbonyl toward nucleophilic attack by increasing the partial positive charge on the carbonyl carbon.
Reactivity correlations based on Hammett parameters indicate that the combined σp values of the substituents (+0.06 for F and +0.66 for CN) predict significantly enhanced electrophilic reactivity [23]. Linear free energy relationships for ester hydrolysis reactions show rate enhancements of 10²-10³ fold compared to unsubstituted esters, directly correlating with the calculated electronic parameters.
The molecular electrostatic potential surface demonstrates the relationship between charge distribution and reactivity sites, with the most positive regions (carbonyl carbon) corresponding to the most reactive electrophilic centers [9]. Bond order analysis reveals reduced electron density in the C-O ester bond due to electron withdrawal, facilitating nucleophilic cleavage reactions.